molecular formula C10H10BrF2IO B14071304 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene

Katalognummer: B14071304
Molekulargewicht: 390.99 g/mol
InChI-Schlüssel: RARYVBVJITYOFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromopropyl and difluoromethoxy groups. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective substitution of the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce corresponding benzoic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to participate in various chemical reactions, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use, such as in drug development or chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene
  • 1-(3-Bromopropyl)-2-(difluoromethoxy)-3-ethoxybenzene

Comparison: Compared to similar compounds, 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-iodobenzene is unique due to the specific arrangement of halogen atoms and functional groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and scientific research.

Eigenschaften

Molekularformel

C10H10BrF2IO

Molekulargewicht

390.99 g/mol

IUPAC-Name

1-(3-bromopropyl)-4-(difluoromethoxy)-2-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

RARYVBVJITYOFT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)F)I)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.